N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide
Overview
Description
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide is cyclized with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Nucleophilic Substitution: The thiol is then reacted with 3-methyl-4-nitrobenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as primary amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promising results in bioassays for its antifungal and antibacterial activities.
Agriculture: It has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell growth and division, such as kinases and proteases.
Pathways Involved: It interferes with signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of cancer cell growth and the induction of cell death.
Comparison with Similar Compounds
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c1-10-8-12(4-7-14(10)22(24)25)16(23)19-17-21-20-15(26-17)9-11-2-5-13(18)6-3-11/h2-8H,9H2,1H3,(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVBANFEISFEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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